molecular formula C10H14S2 B159100 4,5-Bis(mercaptomethyl)-o-xylene CAS No. 10230-61-2

4,5-Bis(mercaptomethyl)-o-xylene

Cat. No.: B159100
CAS No.: 10230-61-2
M. Wt: 198.4 g/mol
InChI Key: NNGQXIUDFKIVKI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,5-Bis(mercaptomethyl)-o-xylene typically involves the reaction of 4,5-dimethyl-1,2-dibromobenzene with thiourea, followed by hydrolysis. The reaction conditions usually include the use of a solvent such as ethanol and heating under reflux. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,5-Bis(mercaptomethyl)-o-xylene undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-Bis(mercaptomethyl)-o-xylene has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the stabilization of quantum dots, which are used in biological imaging and diagnostics.

    Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(mercaptomethyl)-o-xylene involves its ability to form strong bonds with metals through its thiol groups. This allows it to act as a chelating agent, stabilizing metal ions and preventing their aggregation. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions and other electrophilic species.

Comparison with Similar Compounds

4,5-Bis(mercaptomethyl)-o-xylene can be compared with other similar compounds such as:

    1,4-Benzenedimethanethiol: This compound has thiol groups at the 1 and 4 positions, making it less sterically hindered compared to this compound.

    1,3-Benzenedimethanethiol: This compound has thiol groups at the 1 and 3 positions, which affects its reactivity and applications.

    4,5-Dimethyl-1,2-benzenedimethanethiol: This is a closely related compound with similar properties but different substitution patterns

Properties

IUPAC Name

[4,5-dimethyl-2-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14S2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGQXIUDFKIVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065009
Record name 1,2-Benzenedimethanethiol, 4,5-dimethyl-
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Molecular Weight

198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10230-61-2
Record name 4,5-Dimethyl-1,2-benzenedimethanethiol
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Record name 4,5-Dimethyl-1,2-benzenedimethanethiol
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Record name 1, 4,5-dimethyl-
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Record name 1,2-Benzenedimethanethiol, 4,5-dimethyl-
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Record name 1,2,4,5-tetramethylbenzene-α,α'-dithiol
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Record name 4,5-DIMETHYL-1,2-BENZENEDIMETHANETHIOL
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